molecular formula C9H12NO6P B14351720 Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate CAS No. 90436-77-4

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate

Cat. No.: B14351720
CAS No.: 90436-77-4
M. Wt: 261.17 g/mol
InChI Key: DWXPGNKJVLIZHP-UHFFFAOYSA-N
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Description

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its unique structural features, including a hydroxy group and a nitrophenyl group attached to the phosphonate moiety. It is used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and visible-light illumination are also employed to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, amino derivatives, and various substituted phosphonates .

Mechanism of Action

The mechanism of action of dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is unique due to its combination of a hydroxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .

Properties

CAS No.

90436-77-4

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

IUPAC Name

dimethoxyphosphoryl-(2-nitrophenyl)methanol

InChI

InChI=1S/C9H12NO6P/c1-15-17(14,16-2)9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,1-2H3

InChI Key

DWXPGNKJVLIZHP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])O)OC

Origin of Product

United States

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